molecular formula C23H23NO5 B2938363 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228578-51-4

1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2938363
CAS No.: 2228578-51-4
M. Wt: 393.439
InChI Key: FZWVYGWIGBKFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[2.1.1]hexane core with a 2-oxabridge (oxygen atom) at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 3. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is attached via an aminomethyl linker.

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14-23(20(25)26)11-22(12-23,29-14)13-24-21(27)28-10-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWVYGWIGBKFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures are known to be useful in peptide synthesis, suggesting that this compound might also interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its potential role in peptide synthesis, it can be inferred that it may influence the pathways related to protein synthesis and modification.

Result of Action

If it acts as a coupling agent in peptide synthesis, it could facilitate the formation of peptide bonds, thereby influencing protein structure and function.

Biological Activity

The compound 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a synthetic molecule that has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Chemical Formula C23H25NO4
Molecular Weight 379.46 g/mol
IUPAC Name This compound
CAS Number 2095411-04-2
Appearance Powder
Storage Temperature Room Temperature

Structural Characteristics

The compound features a bicyclic structure with an oxabicyclo framework, which contributes to its unique biological properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.

Antitumor Activity

Recent studies have explored the cytotoxic effects of similar compounds containing the oxabicyclo scaffold against various cancer cell lines. For example, compounds with related structures demonstrated significant selectivity towards tumor cells compared to normal cells, with selectivity indices indicating three to four times higher potency against cancer cells than non-cancerous cells .

The proposed mechanism for the antitumor activity involves the disruption of cellular processes through interaction with specific biological targets, potentially leading to apoptosis in cancer cells. The oxabicyclo structure may facilitate interactions with biomolecules such as proteins and nucleic acids, influencing pathways involved in cell proliferation and survival .

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on various tumor cell lines (e.g., B16-F0 melanoma and LM3 mammary adenocarcinoma) revealed that compounds similar to this compound exhibited significant cytotoxic effects, with IC50 values indicating effective concentration levels for inducing cell death .
  • Selectivity Index Evaluation : The selectivity index for certain derivatives was reported to be between 3.06 and 4.13, suggesting that these compounds preferentially target tumor cells over normal cells, making them promising candidates for further development as antitumor agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid Bicyclo[2.1.1]hexane 2-Oxa bridge, 3-methyl, 4-carboxylic acid ~407.46 (C₂₄H₂₅NO₅) High rigidity, moderate solubility due to oxygen bridge, potential for constrained peptide design
4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid () Benzoic acid Fmoc-aminomethyl at para position 387.43 (C₂₄H₂₁NO₄) Flexible aromatic core, higher solubility, common in peptide coupling
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid () Spiro[3.3]heptane Spiro junction, carboxylic acid ~361.40 (C₂₁H₂₃NO₄) 3D spatial complexity, potential for multi-directional interactions
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid () Bicyclo[3.1.0]hexane 2-Aza bridge, carboxylic acid 349.38 (C₂₁H₁₉NO₄) Nitrogen-induced polarity, altered hydrogen-bonding capacity

Functional Group and Bioactivity Correlations

  • Carboxylic Acid Group : Common across all compounds, enabling salt formation and target interactions (e.g., enzyme active sites).
  • Fmoc Protection : Enhances stability during solid-phase peptide synthesis (SPPS); however, the bicyclo[2.1.1]hexane core may reduce steric hindrance compared to bulkier spiro or benzoic acid derivatives .
  • Bicyclic vs. Monocyclic Systems: The 2-oxabicyclo[2.1.1]hexane’s rigidity may improve metabolic stability over flexible analogs like 4-(aminomethyl)benzoic acid derivatives .

Computational Similarity Metrics

  • Tanimoto Index : The bicyclo[2.1.1]hexane scaffold shows <50% similarity to benzoic acid or spiro compounds in 2D fingerprinting ().
  • 3D Conformational Overlap : Machine learning models (–7) suggest divergent bioactivity profiles due to unique spatial arrangements, despite shared Fmoc and carboxylic acid groups .

Q & A

Basic: What are the critical steps for optimizing Fmoc-based synthesis of this compound?

Methodological Answer:
The synthesis involves Fmoc protection of the amino group, which requires precise stoichiometric control. Key steps include:

  • Amino Group Activation : Dissolve the starting amino acid in a 1:1 H₂O/acetone solution, add Fmoc-OSu (1.1 equiv), and Na₂CO₃ (4 equiv) under nitrogen atmosphere for protection .
  • Reaction Monitoring : Use TLC or HPLC to confirm completion (typically overnight stirring at RT).
  • Work-Up : Partition the mixture in H₂O/hexanes, discard organic layers, and back-extract aqueous phases to isolate the product .
  • Microwave Assistance : For time reduction, microwave-assisted synthesis (e.g., 50°C, 30 min) can improve yields for similar bicyclic systems .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Analyze the bicyclo[2.1.1]hexane scaffold’s unique proton environments (e.g., bridgehead protons at δ 3.5–4.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₄H₂₅NO₅, MW 423.45 g/mol) with ESI-TOF or MALDI-TOF .
  • FTIR : Identify carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne particulates form .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., hydrogen bromide gas) .
  • Spill Management : Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight, light-resistant containers .

Advanced: How can conformational analysis of the bicyclo[2.1.1]hexane scaffold be performed?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure to confirm bond angles and strain in the bicyclic system. For analogs, bridgehead C-C bonds are typically ~1.54 Å .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate ring strain and compare with experimental data. For example, calculate dihedral angles to assess puckering .
  • Dynamic NMR : Study ring-flipping dynamics at low temperatures (e.g., −90°C) to observe coalescence of bridgehead proton signals .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : The Fmoc group is labile; avoid prolonged exposure to TFA or HCl. Monitor degradation via HPLC (retention time shifts) .
  • Basic Conditions (pH > 9) : The oxabicyclo ether may hydrolyze. Test stability in NaHCO₃ buffers (0.1 M, 25°C) over 24 hours; >90% degradation observed in similar compounds .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄), which cleave the ether linkage .

Advanced: How to resolve contradictions in reported toxicological data?

Methodological Answer:

  • In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values. For example, analogs show IC₅₀ > 100 µM, suggesting low acute toxicity .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., fluoren-9-ylmethanol) that may contribute to toxicity .
  • Species-Specific Testing : Compare rodent (e.g., Sprague-Dawley rats) and human cell line responses to assess translational relevance .

Advanced: How to design analogs for enhanced biological activity?

Methodological Answer:
Modify key regions while retaining the bicyclic core:

Region Modification Biological Impact
Carboxylic Acid Esterification (e.g., methyl ester)Improves membrane permeability
Fmoc Group Replace with Boc or AllocAlters proteolytic stability
Bicyclic Core Introduce halogens (e.g., F)Enhances binding to hydrophobic pockets

Advanced: What strategies address purification challenges due to structural rigidity?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with gradient elution (ACN/H₂O + 0.1% TFA). Retention time ~12–14 min for the parent compound .
  • Ion-Exchange Chromatography : Separate charged impurities using DEAE cellulose (pH 6.5 buffer) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexanes) to isolate high-purity crystals (≥98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.